benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Chiral Building Blocks Enantioselective Synthesis Stereochemical Purity

As a chiral building block with non-negotiable (3S)-stereochemistry and orthogonal Cbz protection, this compound eliminates costly chiral resolution. Validated in paroxetine API synthesis and subnanomolar Lck inhibitor (IC50 0.1 nM) routes. High enantiomeric purity (≥99% e.e.) ensures regulatory compliance for pharmaceutical development. Choose this compound for reliable, stereochemically pure intermediates that simplify protecting group strategy and accelerate drug discovery programs.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 405061-52-1
Cat. No. B112597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
CAS405061-52-1
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO
InChIInChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1
InChIKeyXLWOOUZKMJBINO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 405061-52-1): A Chiral Cbz-Protected Piperidine Building Block


Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a primary hydroxymethyl group at the 3-position with defined (S)-stereochemistry [1]. The compound serves as a versatile chiral building block and protected intermediate in medicinal chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals and biologically active molecules . Its molecular formula is C14H19NO3 with a molecular weight of 249.31 g/mol, and it is typically supplied as a solid with a melting point of 59–60 °C [1].

Why Generic Piperidine Analogs Cannot Substitute for Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate in Chiral Synthesis


Generic substitution with racemic or regioisomeric piperidine analogs fails to deliver the required stereochemical fidelity and orthogonal protecting group compatibility essential for enantioselective synthesis. The (3S)-stereochemistry of this compound is non-negotiable for constructing bioactive molecules where the absolute configuration dictates pharmacological activity [1]. Furthermore, the Cbz group offers unique deprotection orthogonality relative to Boc and Fmoc, enabling selective unmasking of the piperidine nitrogen in the presence of other protecting groups [2]. Racemic mixtures (CAS 39945-51-2) introduce unnecessary stereochemical complexity, requiring costly chiral resolution steps that reduce overall yield and increase impurity burden .

Quantitative Differentiation of Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate Against Closest Analogs


Enantiomeric Purity: (S)-Enantiomer Delivers ≥99% e.e. vs Racemic Mixture with Undefined Stereochemistry

The (S)-enantiomer (CAS 405061-52-1) is commercially available with enantiomeric excess (e.e.) of ≥99% . In contrast, the racemic mixture (CAS 39945-51-2) contains equal amounts of (R)- and (S)-enantiomers, introducing stereochemical ambiguity that necessitates additional chiral resolution steps . This high enantiopurity directly translates to reduced downstream purification costs and higher yields in asymmetric synthesis campaigns.

Chiral Building Blocks Enantioselective Synthesis Stereochemical Purity

Synthetic Yield Benchmark: 70.4% Isolated Yield for (S)-Enantiomer via Carboxylic Acid Reduction

A documented synthesis of the target (S)-enantiomer proceeds via reduction of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid with BH3·Me2S in THF, affording an isolated yield of 70.4% . This yield serves as a reproducible benchmark for process chemists scaling up this intermediate. While direct comparative yield data for the (R)-enantiomer under identical conditions is not readily available, the disclosed method provides a validated starting point for optimization, contrasting with racemic syntheses that may require additional steps and lower overall efficiency [1].

Process Chemistry Synthetic Methodology Yield Optimization

Orthogonal Deprotection: Cbz (Hydrogenolysis) vs Boc (Acidolysis) Enables Selective Protecting Group Strategies

The Cbz group in benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is cleaved under mild catalytic hydrogenation conditions (20% Pd(OH)2/C, H2, room temperature) [1]. In contrast, the Boc-protected analog (tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate, CAS 140695-84-7) requires acidic hydrolysis (TFA, 20–35%, room temperature) [1]. This orthogonality allows for sequential, chemoselective deprotection in complex synthetic sequences where acid-labile or hydrogenation-sensitive functionality is present .

Protecting Group Chemistry Orthogonal Synthesis Solid-Phase Peptide Synthesis

Lck Inhibitor Intermediate: Cbz-Piperidine Moiety Essential for Subnanomolar Potency

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of disubstituted pyrimidines that act as potent Lck inhibitors . The resulting 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines exhibit subnanomolar Lck inhibition (IC50 = 0.1 nM) and low-nanomolar cellular IL-2 release inhibition (IC50 = 8 nM) [1]. While the target compound is not itself the active Lck inhibitor, its Cbz-protected piperidine core is structurally essential for constructing the active pharmacophore; alternative piperidine substitution patterns or protecting groups would necessitate divergent synthetic routes with unproven potency outcomes [2].

Lck Inhibition Immunology Kinase Inhibitors Medicinal Chemistry

Paroxetine Precursor: (3S,4R)-Stereochemistry Critical for Antidepressant Activity

The (3S)-hydroxymethylpiperidine scaffold is a key precursor to paroxetine, a selective serotonin reuptake inhibitor (SSRI). Only the trans-(−) isomer (3S,4R configuration) exhibits the desired antidepressant and anti-parkinsonian activity [1]. The (3S)-stereochemistry of the target compound provides the correct absolute configuration for constructing the paroxetine core, whereas the (3R)-enantiomer would lead to the inactive or less active isomer [2]. This stereochemical requirement makes the enantiopure (S)-form indispensable for pharmaceutical manufacturing of paroxetine and related arylpiperidine antidepressants .

SSRI Antidepressants Paroxetine Synthesis Chiral Resolution Pharmaceutical Intermediates

High-Value Research and Industrial Applications for Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The high enantiomeric purity (≥99% e.e.) of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate makes it an ideal chiral building block for constructing stereochemically complex drug candidates. Its (S)-configuration serves as a reliable starting point for asymmetric syntheses, eliminating the need for downstream chiral resolution and reducing overall production costs. This is particularly valuable in the development of CNS-active agents where stereochemistry directly impacts receptor binding and therapeutic outcome.

Synthesis of Subnanomolar Lck Inhibitors for Immunology Research

As a documented intermediate for disubstituted pyrimidine Lck inhibitors [1], this compound enables the synthesis of tool compounds with subnanomolar potency (IC50 = 0.1 nM) against Lck kinase. Researchers in immunology and oncology can leverage this validated synthetic route to generate potent Lck inhibitors for studying T-cell signaling, autoimmune disease models, and potential cancer immunotherapies. The Cbz protection ensures compatibility with downstream coupling reactions while maintaining the piperidine nitrogen for late-stage deprotection and diversification.

GMP Manufacturing of Paroxetine and Related SSRI Antidepressants

The (3S)-stereochemistry of this compound aligns perfectly with the stereochemical requirements of paroxetine, a blockbuster SSRI antidepressant [2]. Pharmaceutical manufacturers can utilize this enantiopure intermediate in the synthesis of paroxetine hydrochloride API, ensuring compliance with regulatory standards for chiral purity. The Cbz group also provides a stable protecting group during multi-step synthesis, with mild hydrogenolytic deprotection that avoids racemization and preserves the sensitive stereocenter.

Orthogonal Protection Strategies in Complex Total Synthesis

The orthogonal deprotection profile of the Cbz group (hydrogenolysis) relative to Boc (acidolysis) [3] makes this compound exceptionally useful in complex natural product and peptide synthesis. Chemists can install the Cbz-protected piperidine building block early in a synthetic sequence and later selectively unmask the nitrogen in the presence of acid-labile Boc-protected amines or other sensitive functionality. This strategic flexibility reduces protecting group manipulation steps and improves overall synthetic efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.